molecular formula C16H9ClN8O B11455966 9-(4-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

9-(4-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B11455966
M. Wt: 364.75 g/mol
InChI Key: DMLSDXRMRNZIJF-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the triazole ring: The triazole ring can be introduced via a cycloaddition reaction, often using azide and alkyne precursors in the presence of a copper catalyst.

    Attachment of the 4-chlorophenyl group: This step usually involves a substitution reaction where a suitable leaving group on the pyrido[4,3-d]pyrimidine core is replaced by the 4-chlorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrogen-containing rings, potentially leading to the formation of partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or amino groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s interactions with various biomolecules are of interest. It may serve as a probe for studying enzyme mechanisms or as a potential lead compound in drug discovery efforts.

Medicine

The medicinal applications of this compound are particularly promising. Its structure suggests potential activity against various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases involving abnormal cell proliferation or microbial infections.

Industry

In industry, the compound’s properties can be leveraged in the development of new materials with specific electronic, optical, or catalytic properties. It may also find use in the formulation of specialty chemicals or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s structure allows it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    9-(4-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d]pyrimidin-8(7H)-one: A structurally similar compound lacking the triazolo ring.

    7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: A compound with a similar core structure but without the 4-chlorophenyl group.

Uniqueness

The uniqueness of 9-(4-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one lies in its combination of multiple heterocyclic rings and the presence of the 4-chlorophenyl group. This structure imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H9ClN8O

Molecular Weight

364.75 g/mol

IUPAC Name

8-(4-chlorophenyl)-11-(1H-1,2,4-triazol-5-yl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C16H9ClN8O/c17-10-3-1-9(2-4-10)13-12-11(22-15-19-8-21-25(13)15)5-6-24(14(12)26)16-18-7-20-23-16/h1-8H,(H,18,20,23)

InChI Key

DMLSDXRMRNZIJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=NC4=NC=NN24)C=CN(C3=O)C5=NC=NN5)Cl

Origin of Product

United States

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